

What are the chemical properties of N-Nitrosomorpholine-d4?

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Compound of Interest		
Compound Name:	N-Nitrosomorpholine-d4	
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N-Nitrosomorpholine-d4: A Technical Guide for Researchers

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This technical guide provides an in-depth overview of the chemical properties, applications, and analytical methodologies related to **N-Nitrosomorpholine-d4** (NMOR-d4). This deuterated stable isotope-labeled compound is of significant interest to researchers, scientists, and drug development professionals, primarily for its role as an internal standard in the quantitative analysis of the probable human carcinogen, N-Nitrosomorpholine (NMOR).

Core Chemical Properties

N-Nitrosomorpholine-d4 is the deuterated analog of N-Nitrosomorpholine, a compound that has been classified as a Group 2B carcinogen by the International Agency for Research on Cancer (IARC). The incorporation of four deuterium atoms provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based analytical techniques.

Chemical and Physical Data

Precise physical property data for **N-Nitrosomorpholine-d4** is not readily available in published literature. However, the physical properties are expected to be very similar to its non-deuterated counterpart, N-Nitrosomorpholine. The following tables summarize the key chemical identifiers for NMOR-d4 and the physical properties of NMOR.



Table 1: Chemical Identifiers for N-Nitrosomorpholine-d4

Property	Value
Chemical Name	4-Nitrosomorpholine-3,3,5,5-d4
CAS Number	61578-30-1[1][2]
Molecular Formula	C4H4D4N2O2[2]
Molecular Weight	120.14 g/mol [2]
Synonyms	3,3,5,5-Tetradeutero-N-nitrosomorpholine, 4- Nitrosomorpholine-d4

Table 2: Physical Properties of N-Nitrosomorpholine (Non-deuterated analog, CAS 59-89-2)

Property	Value
Appearance	Yellow crystals or a golden liquid[3]
Melting Point	29 °C (84 °F)[4][5][6]
Boiling Point	224-224.5 °C (435-436 °F) at 747 mmHg[4][5][6]
Water Solubility	Soluble[5]
Storage Temperature	Recommended at -20°C[7]

Primary Application: Isotope Dilution Mass Spectrometry

The principal application of **N-Nitrosomorpholine-d4** is as an internal standard in isotope dilution analysis for the precise quantification of N-Nitrosomorpholine in various matrices, including pharmaceutical products, food, and environmental samples.[8] The use of a stable isotope-labeled standard is critical for accurate quantification as it co-elutes with the target analyte and effectively compensates for variations in sample preparation, extraction efficiency, and instrument response.



Experimental Protocol: Quantification of N-Nitrosomorpholine using GC-MS/MS

This section outlines a generalized experimental protocol for the analysis of N-Nitrosomorpholine (NMOR) in a drug substance using **N-Nitrosomorpholine-d4** (NMOR-d4) as an internal standard with Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS).

Reagents and Materials

- · N-Nitrosomorpholine (NMOR) analytical standard
- N-Nitrosomorpholine-d4 (NMOR-d4) internal standard
- Dichloromethane (DCM), GC-grade
- Methanol, HPLC or LC-MS grade
- Deionized water
- 0.22 µm syringe filters (PTFE)
- Autosampler vials

Standard Preparation

- Stock Solutions (1 mg/mL): Prepare individual stock solutions of NMOR and NMOR-d4 in methanol. Store these solutions at -20°C and protect them from light.
- Intermediate Solutions (1 μg/mL): Dilute the stock solutions with methanol to create intermediate standard solutions.
- Calibration Curve Standards: Prepare a series of calibration standards by serially diluting the NMOR intermediate solution with dichloromethane. A typical concentration range might be 0.1 ng/mL to 50 ng/mL.
- Spiking of Internal Standard: Spike each calibration standard and sample preparation with a constant concentration of the NMOR-d4 intermediate solution.



Sample Preparation

- Weighing: Accurately weigh a portion of the drug substance into a suitable centrifuge tube.
- Spiking: Add a known volume of the NMOR-d4 intermediate solution to the sample.
- Extraction: Add an appropriate volume of dichloromethane to the tube.
- Vortexing and Sonication: Vortex the mixture for several minutes to ensure thorough mixing,
 followed by sonication to facilitate the extraction of the nitrosamine.
- Centrifugation: Centrifuge the sample to separate the solid material from the extraction solvent.
- Filtration: Filter the supernatant (dichloromethane layer) through a 0.22 μm PTFE syringe filter into an autosampler vial for GC-MS/MS analysis.

GC-MS/MS Instrumental Parameters (Illustrative)

- GC System: Agilent GC with a suitable capillary column (e.g., DB-624 or equivalent).
- · Injection Mode: Splitless
- Oven Program: Optimized for the separation of nitrosamines.
- Mass Spectrometer: Triple quadrupole mass spectrometer (MS/MS).
- Ionization Mode: Electron Ionization (EI).
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions:
 - NMOR: Precursor ion -> Product ion (e.g., m/z 116 -> m/z 86)
 - NMOR-d4: Precursor ion -> Product ion (e.g., m/z 120 -> m/z 90)

Quantification



Quantification is achieved by creating a calibration curve that plots the ratio of the peak area of the NMOR to the peak area of the NMOR-d4 against the concentration of the NMOR standards. The concentration of NMOR in the unknown sample is then determined from this curve.

Visualized Workflows

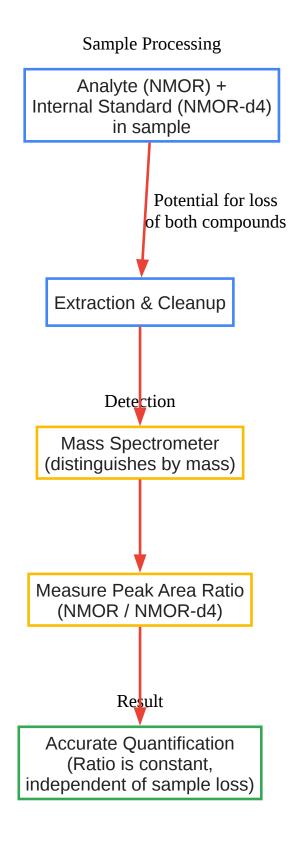
The following diagrams illustrate the general experimental workflow and the principle of using an internal standard for accurate quantification.



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Caption: General experimental workflow for the analysis of N-Nitrosomorpholine.





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Caption: The logic of using an internal standard for accurate quantification.



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